molecular formula C23H24N2O5S B14991143 N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991143
M. Wt: 440.5 g/mol
InChI Key: ZDFFDMGESODDRC-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining a 5,6-dihydro-4H-cyclopenta[b]thiophene core with a 4-oxo-4H-chromene (coumarin) moiety. The cyclopenta[b]thiophene ring is substituted at position 3 with a 3-ethoxypropyl carbamoyl group, while the chromene unit is linked via a carboxamide bridge.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-2-29-12-6-11-24-22(28)20-15-8-5-10-19(15)31-23(20)25-21(27)18-13-16(26)14-7-3-4-9-17(14)30-18/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,24,28)(H,25,27)

InChI Key

ZDFFDMGESODDRC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene and cyclopenta[b]thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with two classes of molecules:

Cyclopenta[b]thiophene carboxamides (e.g., CAS 352339-95-8, ): These derivatives often exhibit anticonvulsant activity. The substituents on the thiophene ring critically influence potency.

Chromene-carboxamide hybrids: Chromene derivatives are noted for their photophysical properties and diverse bioactivities, including antimicrobial and enzyme inhibitory effects .

Data Table: Key Comparisons

Parameter Target Compound CAS 352339-95-8 () Schiff Base Analogues ()
Core Structure Cyclopenta[b]thiophene + chromene Cyclopenta[b]thiophene Cyclopenta[b]thiophene with Schiff base substituents
Substituents 3-ethoxypropyl carbamoyl, chromene-2-carboxamide 2-(2,2-dimethylpropanoylamino), N-(4-methylphenyl) N-o-tolyl, aryl aldehyde/ketone-derived Schiff bases
Molecular Formula ~C₂₄H₂₇N₂O₄S (estimated) C₂₀H₂₄N₂O₂S Variable (e.g., C₁₈H₁₈N₂OS for base structure)
Molecular Weight ~455.5 g/mol (estimated) 356.48 g/mol ~300–400 g/mol
Synthetic Route Likely multi-step: cyclopenta[b]thiophene synthesis + chromene coupling Conventional heating in ethanol with acetic acid Reflux in ethanol with aryl aldehydes/ketones
Reported Bioactivity Not explicitly stated; inferred kinase/anticonvulsant potential Anticonvulsant (inferred from structural class) Anticonvulsant (tested in vivo models)
Solubility/Stability Chromene moiety may enhance aqueous solubility vs. pure thiophenes Limited data; lipophilic substituents may reduce solubility Ethanol-soluble; stability under reflux conditions

Key Findings and Differentiation

Structural Flexibility vs.

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential coupling of the chromene and thiophene units, whereas ’s Schiff base analogues are synthesized in one step via condensation . This added complexity may impact scalability but offers modularity for structure-activity relationship (SAR) studies.

Pharmacological Inference :

  • Schiff base derivatives in demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values < 100 mg/kg . The target compound’s chromene moiety could modulate CNS permeability or metabolic stability, though this remains speculative without experimental data.

Biological Activity

N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on cytotoxic effects, anti-inflammatory properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chromene core, which is known for its pharmacological significance. The presence of various functional groups enhances its biological potential. The molecular formula is C22H23N5O2S2C_{22}H_{23}N_{5}O_{2}S_{2}, with a molecular weight of approximately 453.58 g/mol.

PropertyValue
Molecular FormulaC22H23N5O2S2C_{22}H_{23}N_{5}O_{2}S_{2}
Molecular Weight453.58 g/mol
LogP2.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Cytotoxic Activity

Recent studies have demonstrated that derivatives of chromone, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives possess IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cells .

Case Study: Chromone Derivatives

Bousejra-ElGarah et al. conducted a study on a series of chromone derivatives, indicating that specific substitutions on the chromone nucleus positively influence cytotoxic activity. For instance, the introduction of a fluoro substituent was associated with enhanced potency against cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, primarily through the inhibition of lipoxygenase enzymes. This activity can be crucial in developing therapeutic agents for inflammatory diseases. In vitro assays indicated that hydrophilic derivatives showed greater inhibition of soybean lipoxygenase compared to their lipophilic counterparts .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and nature of substituents on the chromone structure are critical for enhancing biological activity. For example:

  • Fluoro Substituents : Positively correlate with increased cytotoxicity.
  • Hydrophilicity : Enhances anti-inflammatory effects.

These insights guide the optimization of new compounds for better efficacy in therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityIC50 values between 0.9–10 μM
Anti-inflammatoryInhibition of lipoxygenase
Structure ActivityPositive impact from fluoro substituents

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